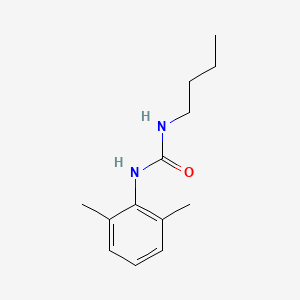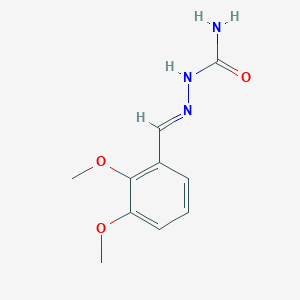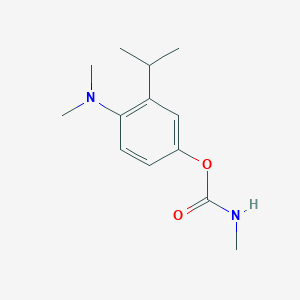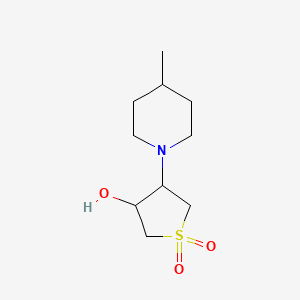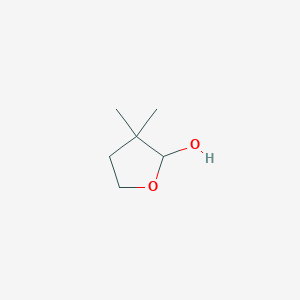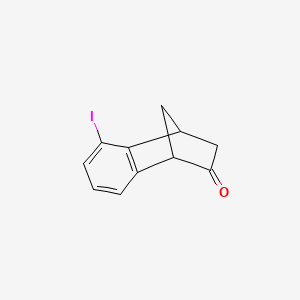![molecular formula C7H6Cl3NO B11952619 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile CAS No. 56207-43-3](/img/structure/B11952619.png)
2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trichloro-7-oxabicyclo[410]heptane-1-carbonitrile is a unique chemical compound with the molecular formula C7H6Cl3NO It is known for its distinctive bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile typically involves the reaction of trichloroacetonitrile with a suitable cyclohexene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the bicyclic structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce less chlorinated bicyclic compounds.
Scientific Research Applications
2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxylic acid amide: This compound has a similar bicyclic structure but with an amide group instead of a nitrile group.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another bicyclic compound with different functional groups and a diene structure.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: A more complex compound with two bicyclic units and a disiloxane linkage.
Uniqueness
2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile is unique due to its specific combination of a trichloromethyl group, an oxirane ring, and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
CAS No. |
56207-43-3 |
|---|---|
Molecular Formula |
C7H6Cl3NO |
Molecular Weight |
226.5 g/mol |
IUPAC Name |
2,2,6-trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile |
InChI |
InChI=1S/C7H6Cl3NO/c8-6(9)2-1-3-7(10)5(6,4-11)12-7/h1-3H2 |
InChI Key |
VXCVLHHMGCTERU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(O2)(C(C1)(Cl)Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




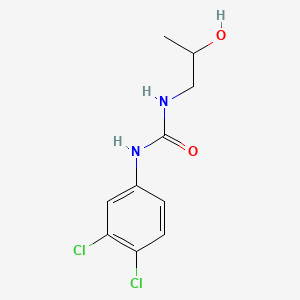

![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)


